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Introduction

In the rapidly advancing field of nuclear medicine, the development of targeted
radiopharmaceuticals for diagnostic imaging and therapeutic applications is of paramount
importance. The efficacy of these agents relies on the stable chelation of a radionuclide by a
bifunctional chelator (BFC), which is, in turn, conjugated to a targeting biomolecule. Among the
array of BFCs, 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) has
emerged as a superior choice for many applications, particularly with positron emission
tomography (PET) radionuclides like Gallium-68 (¢8Ga).

NODAGA is a derivative of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle,
featuring a glutaric acid arm that provides a convenient point of attachment for biomolecules.[1]
This structural modification allows for the creation of radiolabeled peptides, antibodies, and
other targeting vectors with favorable pharmacokinetic profiles. Compared to the widely used
chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NODAGA often
exhibits faster and more efficient radiolabeling under milder conditions, a crucial advantage
when working with sensitive biomolecules.[1] Furthermore, its smaller ring size contributes to a
higher hydrophilicity, which can lead to faster clearance from non-target tissues and improved
imaging contrast.[1]

This technical guide provides a comprehensive overview of NODAGA chelators, covering their
chemical properties, synthesis, radiolabeling procedures, and applications in the development
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of next-generation radiopharmaceuticals.

Chemical Properties and Coordination Chemistry

NODAGA is a heptadentate chelator, providing a secure coordination cage for a variety of
metal ions. Its three nitrogen atoms from the triazacyclononane ring and four carboxylate
oxygen atoms form strong bonds with radiometals, resulting in complexes with high
thermodynamic stability and kinetic inertness. This high stability is critical to prevent the in vivo
release of the radionuclide, which could lead to off-target radiation exposure and diminished
imaging quality.

The coordination chemistry of NODAGA is particularly well-suited for trivalent metals such as
Gallium(lll), Indium(lll), and Lutetium(lll), as well as divalent metals like Copper(ll). The pre-
organized structure of the macrocyclic backbone contributes to a high complex formation rate.

Comparative Stability Constants

The thermodynamic stability of a metal-chelator complex is quantified by the stability constant
(log K). While a comprehensive dataset for NODAGA with all relevant radiometals is not readily
available in the literature, the following table provides a comparison of known stability
constants for NODAGA and DOTA with key radiometals.

Radionuclide Metal lon NODAGA log K DOTA log K

High (specific value
Gallium-68 Gast not consistently 21.3

reported)

High (specific value

Copper-64 Cuz* not consistently 22.3
reported)
Lutetium-177 Lus* Lower than DOTA 28.5

High (specific value
Indium-111 In3+ not consistently 29.0

reported)
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Note: While specific log K values for NODAGA are not consistently published across a range of
metals, qualitative evidence strongly suggests high stability for Ga3+ and Cu2* complexes,
often exceeding the in vivo performance of DOTA for these specific radionuclides.[1] The
smaller cavity of the NOTA-based macrocycle is considered ideal for the ionic radius of Ga3+.

Synthesis of NODAGA Derivatives

The synthesis of bifunctional NODAGA chelators typically involves the preparation of a
protected NODAGA core, followed by the introduction of a functional group for bioconjugation.
A common and versatile derivative is the NODAGA-NHS ester, which readily reacts with

primary amines on biomolecules.

Synthesis of NODAGA-tris(t-Bu ester)

A key intermediate in the synthesis of NODAGA derivatives is the tri-tert-butyl protected form,
NODAGA-tris(t-Bu ester). A representative multi-step synthesis is outlined below.[2]
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Synthesis of NODAGA-tris(t-Bu ester)

Step 1: Synthesis of Di-tert-butyl iminodiacetate Step 2: Synthesis of 1,4,7-Triazacyclononane (TACN)

Iminodiacetic_acid Diethylene_triamine

tert-Butanol, H2SOa4

Di_tert_butyl_iminodiacetate

Tosylated_intermediate

Ethylene glycol ditosylate, then H2SOa4

TACN_trihydrochloride

Di-tert-butyl iminodiacetate, K2CO3, MeCN

Step 3: AIkervltion of TACN

Mono_and_di_alkylated_TACN

tert-Butyl 2-bromoglutarate, K2COs, MeCN

Step 4: Introduction of the Glutaric Acid Arm

Protected_ NODAGA _precursor

tert-Butyl bromoacetate, K2CO3, MeCN

Step 5: Final Alkylation

NODAGA _tris_tBu_ester

Click to download full resolution via product page

Caption: A multi-step synthetic pathway for NODAGA-tris(t-Bu ester).
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Experimental Protocols

This section provides detailed methodologies for the conjugation of NODAGA-NHS ester to a
model antibody and the subsequent radiolabeling with Gallium-68.

Protocol 1: Conjugation of NODAGA-NHS Ester to an
Antibody

Objective: To covalently attach the NODAGA chelator to an antibody via amide bond formation.

Materials:

Monoclonal antibody (mADb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free
of primary amines.

e NODAGA-NHS ester

o Anhydrous dimethyl sulfoxide (DMSO)

e Sodium bicarbonate buffer (1 M, pH 8.5)

e Size-exclusion chromatography (SEC) column (e.g., PD-10)

e Reaction tubes

Spectrophotometer

Procedure:

e Antibody Preparation:

o If necessary, buffer exchange the antibody into a carbonate-free, amine-free buffer such
as PBS.

o Adjust the antibody concentration to 1-5 mg/mL.

o NODAGA-NHS Ester Solution Preparation:
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o Immediately before use, dissolve the NODAGA-NHS ester in anhydrous DMSO to a
concentration of 10 mg/mL.

o Conjugation Reaction:

o Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the
pH to 8.5-9.0.

o Add a 5 to 20-fold molar excess of the dissolved NODAGA-NHS ester to the antibody
solution.

o Gently mix and incubate for 1-2 hours at room temperature, protected from light.
 Purification:
o Equilibrate a size-exclusion chromatography column with PBS.

o Apply the reaction mixture to the column to separate the NODAGA-conjugated antibody
from unreacted chelator and byproducts.

o Collect the fractions containing the purified antibody conjugate.
e Characterization:

o Determine the protein concentration of the purified conjugate using a spectrophotometer
(A280).

o The chelator-to-antibody ratio (CAR) can be determined using methods such as MALDI-
TOF mass spectrometry or by a colorimetric assay after complexation with a non-
radioactive metal.

Protocol 2: Gallium-68 Radiolabeling of a NODAGA-
Conjugated Peptide

Objective: To efficiently and stably label a NODAGA-conjugated peptide with Gallium-68.

Materials:
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 NODAGA-conjugated peptide

o %8Ge/%8Ga generator

e Sterile 0.1 M HCI for elution

e Sodium acetate buffer (1 M, pH 4.5)

o Sterile, pyrogen-free reaction vial

e Heating block

e Instant thin-layer chromatography (ITLC) system for quality control

Radio-TLC scanner or gamma counter

Procedure:

68Ga Elution:

o Elute the ¢8Ge/°8Ga generator with sterile 0.1 M HCI according to the manufacturer's
instructions to obtain the ¢8GaCls eluate.

Reaction Setup:

o In a sterile reaction vial, add 10-50 ug of the NODAGA-conjugated peptide.

o Add a sufficient volume of sodium acetate buffer to bring the final reaction pH to 4.0-4.5.

Radiolabeling:

o Add the %8GacCls eluate to the reaction vial.

o Gently mix and incubate at room temperature for 5-10 minutes or at 95°C for 2-5 minutes.
The optimal temperature and time may vary depending on the specific peptide conjugate.

Quality Control:

o Determine the radiochemical purity (RCP) of the [°8Ga]Ga-NODAGA-peptide using ITLC.
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o Spot a small aliquot of the reaction mixture onto an ITLC strip.

o Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH
5.5). In this system, the radiolabeled peptide remains at the origin, while free 68Ga
migrates with the solvent front.

o Analyze the strip using a radio-TLC scanner to calculate the percentage of radioactivity
associated with the labeled peptide. An RCP of >95% is typically required for in vivo use.

Workflow for ¢8@Ga-Radiolabeling of a NODAGA-Peptide

Preparation
%8Ge/%8Ga Generator Elution NODAGA-Peptide Sodium Acetate Buffer
(°8GaClz in 0.1 M HCI) (10-50 pg) (pH 4.0-4.5)
Radiolabeling

Incubation

(Room Temp or 95°C)

Quiality|Control
Y

Instant Thin-Layer
Chromatography (ITLC)

l

Radio-TLC Scanning

l

Radiochemical Purity (RCP)
Determination (>95%)

Final Rroduct

[68Ga]Ga-NODAGA-Peptide
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Caption: A streamlined workflow for the Gallium-68 radiolabeling of NODAGA-conjugated
peptides.

Applications in Radiopharmaceutical Development

The favorable properties of NODAGA have led to its widespread use in the development of
radiopharmaceuticals for a variety of clinical applications, primarily in oncology.

PET Imaging of Cancer

A significant application of NODAGA is in the development of PET imaging agents targeting cell
surface receptors overexpressed on cancer cells. For instance, [°8Ga]Ga-NODAGA-RGD
peptides have been extensively studied for imaging angiogenesis by targeting the av33
integrin.[3] These tracers have demonstrated high tumor uptake and favorable biodistribution,
enabling the non-invasive visualization of tumor neovasculature.

Another prominent example is the use of NODAGA to chelate %8Ga for labeling somatostatin
analogues, such as TOC, to image neuroendocrine tumors that overexpress somatostatin
receptors.[4]

Theranostics

The versatility of NODAGA extends to theranostic applications, where a diagnostic radionuclide
(e.g., °8Ga) and a therapeutic radionuclide (e.g., 1’7Lu) are chelated by the same or a very
similar chelator conjugated to the same targeting molecule. While DOTA is more commonly
used for 77Lu due to its larger cavity size being a better fit, the development of NODAGA-like
structures optimized for therapeutic radiometals is an active area of research.

Comparative Data: NODAGA vs. DOTA in Preclinical
Studies

Numerous preclinical studies have compared the performance of NODAGA- and DOTA-based
radiopharmaceuticals. The following table summarizes key findings from a comparative study
of 4Cu-labeled immunoconjugates.[1]
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Parameter 64Cu-DOTA-mAb 64Cu-NODAGA-mAb
Radiolabeling Conditions 40°C for 1 hour 25°C for 1 hour
Radiochemical Yield 59-71% 59-71%

In Vitro Cellular Uptake Lower Higher

Tumor Uptake (24h) 13.44 + 1.21 %ID/g 13.24 + 4.86 %ID/g
Liver Uptake (24h) Higher Lower

Blood Activity (24h) Lower Higher

These data highlight the advantages of NODAGA in terms of milder radiolabeling conditions
and improved in vivo performance, with lower liver accumulation and higher blood activity
suggesting better in vivo stability of the 84Cu-NODAGA complex.[1]

Conclusion

NODAGA and its derivatives represent a significant advancement in the field of bifunctional
chelators for radiopharmaceutical development. Their ability to form highly stable complexes
with key diagnostic radionuclides like Gallium-68 under mild conditions makes them an
invaluable tool for the development of targeted imaging agents. The favorable in vivo
pharmacokinetics of NODAGA-based radiopharmaceuticals often translate to improved image
quality and lower non-target radiation dose. As research continues to explore novel targeting
molecules and therapeutic radionuclides, the versatility and superior performance of NODAGA
chelators will undoubtedly play a crucial role in shaping the future of personalized nuclear
medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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